Cas no 1138444-94-6 (1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene)

1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by its unique substitution pattern, combining chloro, difluoroethyl, and trifluoromethyl functional groups. This structure imparts high electronegativity and lipophilicity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances metabolic stability and bioavailability in derived compounds. Its reactivity allows for selective transformations, particularly in cross-coupling and nucleophilic substitution reactions. The compound's stability under various conditions ensures consistent performance in synthetic applications. Suitable for use in advanced organic synthesis, it offers precise control over molecular design, particularly in the development of fluorinated active ingredients.
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene structure
1138444-94-6 structure
商品名:1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
CAS番号:1138444-94-6
MF:C9H6ClF5
メガワット:244.588959217072
CID:3047081
PubChem ID:45790692

1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
    • 1138444-94-6
    • BBL101042
    • EN300-1614172
    • CS-0274778
    • DTXSID801198741
    • MFCD11845801
    • AKOS005256364
    • STL554836
    • 1-CHLORO-4-(1,1-DIFLUOROETHYL)-2-(TRIFLUOROMETHYL)BENZENE
    • 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
    • インチ: 1S/C9H6ClF5/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3
    • InChIKey: XXRFAXKQLBZEOB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)C(C)(F)F

計算された属性

  • せいみつぶんしりょう: 244.0078187g/mol
  • どういたいしつりょう: 244.0078187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C019120-250mg
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
1138444-94-6
250mg
$ 110.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034800-5g
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
1138444-94-6 95%
5g
5867.0CNY 2021-07-13
Enamine
EN300-1614172-0.1g
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
1138444-94-6
0.1g
$74.0 2023-05-26
Enamine
EN300-1614172-10.0g
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
1138444-94-6
10g
$488.0 2023-05-26
Enamine
EN300-1614172-1000mg
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
1138444-94-6
1000mg
$85.0 2023-09-23
Enamine
EN300-1614172-5000mg
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
1138444-94-6
5000mg
$290.0 2023-09-23
Enamine
EN300-1614172-250mg
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
1138444-94-6
250mg
$78.0 2023-09-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034779-5g
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
1138444-94-6 95%
5g
5689.0CNY 2021-07-13
TRC
C019120-500mg
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
1138444-94-6
500mg
$ 185.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034779-1g
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
1138444-94-6 95%
1g
1625.0CNY 2021-07-13

1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene 関連文献

1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzeneに関する追加情報

Professional Introduction to Compound with CAS No. 1138444-94-6 and Product Name: 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene

The compound with the CAS number 1138444-94-6 and the product name 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in various scientific domains. The molecular architecture of this compound, featuring a chloro substituent at the 1-position, a 1,1-difluoroethyl group at the 4-position, and a trifluoromethyl group at the 2-position on the benzene ring, imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds with specialized functionalities. Among these, halogenated aromatic compounds have been particularly prominent due to their enhanced metabolic stability and improved bioavailability. The presence of fluorine atoms in particular has been shown to modulate the pharmacokinetic and pharmacodynamic properties of molecules, making them more effective in therapeutic settings. The compound in question, 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, exemplifies this trend by incorporating multiple halogen atoms into its structure.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The chloro and trifluoromethyl groups provide reactive sites for further functionalization, allowing chemists to tailor the molecule for specific biological targets. For instance, such modifications can enhance binding affinity to enzymes or receptors, which is crucial for developing drugs with higher efficacy. Additionally, the 1,1-difluoroethyl side chain introduces additional steric and electronic effects that can influence the compound's solubility and metabolic pathways.

Recent studies have highlighted the importance of fluorinated compounds in oncology research. Compounds with multiple fluorine atoms have been found to exhibit potent antitumor activity by interfering with critical biological processes such as DNA replication and cell signaling. The structural features of 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene align well with these requirements, suggesting its utility in designing novel chemotherapeutic agents. Researchers have been exploring its derivatives as potential inhibitors of kinases and other enzymes involved in cancer progression.

The impact of fluorine substitution on electronic properties cannot be overstated. In organic chemistry, fluorine atoms are known for their ability to deshield adjacent hydrogen atoms through hyperconjugation and induction effects. This can lead to significant changes in reaction mechanisms and electronic distributions within the molecule. In the case of 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, these effects may contribute to its unique reactivity patterns when subjected to various chemical transformations. This makes it a promising candidate for studying fluorinated systems in greater detail.

From a synthetic chemistry perspective, this compound offers a versatile platform for exploring new methodologies. The combination of chloro and trifluoromethyl groups allows for diverse functionalization strategies, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. Such reactions are fundamental to modern drug discovery pipelines, enabling chemists to construct complex molecular architectures efficiently. The 1,1-difluoroethyl moiety further expands these possibilities by providing a handle for further derivatization while maintaining overall structural integrity.

The role of computational chemistry in understanding molecular behavior cannot be ignored. Advanced computational techniques such as density functional theory (DFT) have become indispensable tools for predicting properties like reactivity, solubility, and metabolic stability. By leveraging these methods on 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene, researchers can gain insights into how its structure influences its behavior without resorting to extensive experimental trials. This approach not only accelerates discovery but also reduces costs associated with traditional trial-and-error methods.

In conclusion,1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene represents a compelling example of how structural modifications can yield compounds with tailored properties suitable for pharmaceutical applications. Its unique combination of halogen substituents positions it as a valuable building block for drug development efforts aimed at addressing unmet medical needs across various therapeutic areas including oncology and central nervous system disorders where fluorinated molecules are increasingly prevalent due to their favorable pharmacological profiles.

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Amadis Chemical Company Limited
(CAS:1138444-94-6)1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
A1229820
清らかである:99%
はかる:5g
価格 ($):177